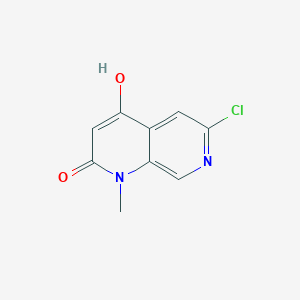

6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one

CAS No.: 1935435-26-9

Cat. No.: VC4216788

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1935435-26-9 |

|---|---|

| Molecular Formula | C9H7ClN2O2 |

| Molecular Weight | 210.62 |

| IUPAC Name | 6-chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2-one |

| Standard InChI | InChI=1S/C9H7ClN2O2/c1-12-6-4-11-8(10)2-5(6)7(13)3-9(12)14/h2-4,13H,1H3 |

| Standard InChI Key | GKRYFSMDCSGVIG-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C=C(C2=CC(=NC=C21)Cl)O |

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Functional Groups

6-Chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one features a 1,7-naphthyridine backbone, a bicyclic system comprising two fused pyridine rings. Key substituents include:

-

A chlorine atom at the 6th position, enhancing electrophilic reactivity.

-

A hydroxyl group at the 4th position, enabling hydrogen bonding and acidity.

-

A methyl group at the 1st position, influencing steric and electronic properties.

-

A lactam moiety (2(1H)-one), contributing to planarity and hydrogen-bonding capacity .

The SMILES notation and InChIKey confirm its stereochemical uniqueness .

Physicochemical Predictions

Collision cross-section (CCS) values, critical for mass spectrometry applications, vary with adduct formation:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 211.02688 | 139.3 |

| [M+Na]+ | 233.00882 | 155.7 |

| [M-H]- | 209.01232 | 140.7 |

These data suggest moderate polarity, aligning with its mixed aromatic/polar functional group composition .

Synthesis and Chemical Reactivity

Synthetic Routes

While no direct synthesis reports exist for 6-chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one, analogous compounds are typically synthesized via:

-

Cyclocondensation: Reacting halogenated pyridine derivatives with hydroxylamine or amines under basic conditions .

-

Functional Group Interconversion: Introducing chlorine via electrophilic substitution or nucleophilic displacement on preformed naphthyridinones .

For example, methyl 4-chloro-3-(prop-1-ynyl)picolinate reacts with hydroxylamine in methanol/KOH to yield structurally related naphthyridinones . Adapting such methods could enable targeted synthesis of this compound.

Reactivity Profile

-

Electrophilic Aromatic Substitution: The chlorine atom directs incoming electrophiles to the 5th and 8th positions.

-

Lactam Ring Opening: Under strong acidic or basic conditions, the 2(1H)-one moiety may undergo hydrolysis to carboxylic acid derivatives.

-

Hydroxyl Group Acidity: The 4-hydroxy group () can participate in deprotonation reactions or act as a hydrogen bond donor .

Biomedical Applications and Hypothetical Mechanisms

Anticancer Activity

Structural analogues inhibit kinases (e.g., EGFR, VEGFR) and pro-survival pathways (e.g., PI3K/Akt). The hydroxyl group may chelate metal ions in catalytic sites, while the chlorine enhances target affinity through halogen bonding .

Comparative Analysis with Analogous Compounds

The 6-chloro-4-hydroxy-1-methyl derivative’s uniqueness lies in its balanced lipophilicity and polarity, optimizing membrane permeability and target engagement .

Crystallographic and Spectroscopic Insights

Crystalline Structure

Although crystallographic data for 6-chloro-4-hydroxy-1-methyl-1,7-naphthyridin-2(1H)-one are unavailable, related compounds exhibit:

-

Planar Backbones: Facilitating π-π stacking in solid-state structures.

-

Hydrogen-Bonded Dimers: Stabilized by O–H⋯O interactions between lactam and hydroxyl groups .

Spectroscopic Signatures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume